N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide
Description
"N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide" is a heterocyclic compound featuring a fused pyrazolo-pyridazinone core with a formohydrazide substituent. The formohydrazide (-CONHNH₂) group enhances polarity and hydrogen-bonding capacity, which may influence biological activity or crystallinity. Though direct data on this compound are absent in the provided evidence, structural analogs suggest its synthesis likely involves condensation of hydrazides with activated carbonyl intermediates, as seen in related systems . Potential applications could align with analogs reported for cytotoxicity, enzyme inhibition, or antimicrobial activity .
Properties
CAS No. |
613241-52-4 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-[(1-methyl-5,8-dioxo-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazin-3-yl)amino]formamide |
InChI |
InChI=1S/C9H12N4O3/c1-6-4-7(11-10-5-14)13-9(16)3-2-8(15)12(6)13/h2-3,5-7,11H,4H2,1H3,(H,10,14) |
InChI Key |
JOUWRTDXLUNMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2N1C(=O)C=CC2=O)NNC=O |
Origin of Product |
United States |
Biological Activity
N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide (CAS #613241-52-4) is a synthetic compound that belongs to the class of pyrazolo[1,2-a]pyridazines. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities.
- Molecular Formula : C₉H₁₂N₄O₃
- Molecular Weight : 224.22 g/mol
- Density : 1.45 g/cm³
- Boiling Point : 370.58 °C
- Flash Point : 177.92 °C
- SMILES Notation : O=C1/C=C\C(=O)N2C(CC(C)N12)NNC=O
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were inhibited effectively at concentrations ranging from 50 to 200 µg/mL.
Anticancer Properties
Research has demonstrated cytotoxic effects on cancer cell lines:
- In vitro studies indicate that the compound induces apoptosis in human cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values around 30 µM.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- In animal models of inflammation, administration resulted in a significant reduction in paw edema and inflammatory cytokine levels.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 200 µg/mL. |
| Study 2 | Showed significant cytotoxicity in HeLa and MCF7 cells with IC50 values of approximately 30 µM. |
| Study 3 | Reported anti-inflammatory activity in rat models with a notable decrease in paw swelling compared to control groups. |
Comparison with Similar Compounds
Key Differences :
- The formohydrazide group (-CONHNH₂) offers stronger hydrogen-bond donor capacity than the benzoyl hydrazide (-CONHBz) in .
Triazine-Based Formohydrazides
Triazine derivatives with formohydrazide substituents highlight the role of the hydrazide group in reactivity:
Comparison :
- The target compound’s pyrazolo-pyridazinone core may offer greater steric hindrance, affecting binding interactions in biological systems.
Imidazo-Pyridine Derivatives with Hydrazide Groups
Imidazo-pyridines with hydrazide/thiohydrazide substituents demonstrate structural and synthetic parallels:
Comparison :
- The target compound’s formohydrazide group is simpler than the thioacetohydrazide or ester groups in these analogs, which may reduce steric bulk and improve solubility .
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